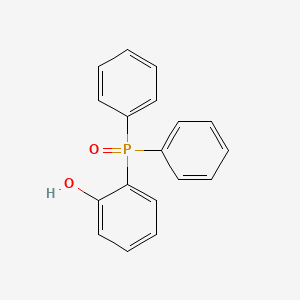

Phenol, 2-(diphenylphosphinyl)-

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phenol, 2-(diphenylphosphinyl)- can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine oxide with phenol under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of phenol, 2-(diphenylphosphinyl)- often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 2-(diphenylphosphinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its phenolic form.

Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic ring undergoes nitration, bromination, sulfonation, and alkylation

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitrophenols, while bromination results in bromophenols .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Phenol, 2-(diphenylphosphinyl)- serves as an important ligand in coordination chemistry. Its ability to bind with metal ions enhances the stability and reactivity of metal complexes.

Case Study: Metal Complex Formation

Research has demonstrated that Phenol, 2-(diphenylphosphinyl)- can form stable complexes with transition metals such as ruthenium and palladium. These complexes are utilized in various catalytic processes, including:

- Buchwald-Hartwig Cross Coupling Reaction : This reaction is crucial for forming carbon-carbon bonds in organic synthesis.

- Heck Reaction : Employed for arylation of alkenes.

- Suzuki-Miyaura Coupling : Facilitates the coupling of boronic acids with halides.

Catalysis

The compound is recognized for its role as a catalyst in several organic reactions. Its unique phosphine characteristics allow it to participate effectively in various catalytic cycles.

Applications in Catalysis

- Formation of Hydroxy(phosphinoxy)biphenyls : As a catalyst, it facilitates the synthesis of these compounds which are important intermediates in organic synthesis.

- Copolymerization Reactions : It aids in the copolymerization of ethylene with linear olefins, enhancing polymer properties.

Phenol, 2-(diphenylphosphinyl)- exhibits notable biological activities, including antifungal, antibacterial, and antiviral properties. This makes it a candidate for pharmaceutical applications.

Biological Case Studies

Research indicates that derivatives of this compound can selectively bind to specific ions such as cesium cations. This property is particularly valuable in nuclear waste management and radioisotope separation techniques .

Material Science

The compound's ability to form stable complexes makes it valuable in material science for developing new materials with enhanced properties.

Material Applications

- Silylation of Aryl Halides : Phenol, 2-(diphenylphosphinyl)- can be used to silylate aryl halides, modifying their reactivity and stability.

- Development of Functional Materials : Its unique chemical structure allows for the creation of materials with specific electronic or optical properties.

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Diphenylphosphino)phenol | Organophosphorus compound | Direct phosphino link; used extensively in coordination chemistry. |

| 2-[(Diphenylphosphoryl)methyl]phenol | Organophosphorus compound | Contains a methyl group; different steric effects. |

| Triphenylphosphine | Phosphine derivative | Highly reactive; used as a ligand but lacks hydroxyl functionality. |

Wirkmechanismus

The mechanism by which phenol, 2-(diphenylphosphinyl)- exerts its effects involves its interaction with various molecular targets. It acts as a potent proteolytic agent, dissolving tissue on contact via proteolysis. When injected next to a nerve, it produces chemical neurolysis, affecting nerve fibers . Additionally, its antioxidant properties stem from its ability to scavenge free radicals and chelate metals, influencing cell signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Phenol, 2-(diphenylphosphinyl)- can be compared with other phosphoryl-substituted phenols:

2-Phosphorylphenol: Similar in structure but with different substituents, affecting its reactivity and applications.

Phenol, 2-[(diphenylphosphinyl)methyl]-:

These comparisons highlight the unique properties of phenol, 2-(diphenylphosphinyl)-, such as its specific reactivity and applications in various fields.

Biologische Aktivität

Phenol, 2-(diphenylphosphinyl)-, also known as 2-(diphenylphosphoryl)phenol, is an organophosphorus compound that has garnered attention for its diverse biological activities. This compound is characterized by a diphenylphosphinyl group attached to a phenolic structure, which contributes to its reactivity and potential applications in various fields including medicinal chemistry, coordination chemistry, and environmental science.

The molecular formula of Phenol, 2-(diphenylphosphinyl)- is CHOP. The presence of the hydroxyl group (-OH) on the aromatic ring enhances its ability to act as a ligand in coordination chemistry, allowing it to form stable complexes with various metal ions. This property is crucial for its catalytic applications and biological interactions.

Biological Activities

Phenol, 2-(diphenylphosphinyl)- exhibits a range of biological activities:

- Antifungal Activity : Studies have indicated that this compound possesses antifungal properties, making it a candidate for developing antifungal agents.

- Antibacterial Properties : It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapies.

- Antiviral Effects : Preliminary research points towards antiviral activity, although further studies are required to elucidate the mechanisms involved.

The biological activity of Phenol, 2-(diphenylphosphinyl)- can be attributed to several mechanisms:

- Ion Binding : The compound selectively binds to specific ions such as cesium cations, which may influence its biological effects and applications in nuclear waste management.

- Reactive Oxygen Species (ROS) Scavenging : Similar to other phenolic compounds, it may interact with reactive oxygen species, thereby exhibiting antioxidant properties that can protect cells from oxidative stress .

- Enzyme Inhibition : The structural characteristics of this compound allow it to inhibit certain enzymes that are critical in disease processes.

Case Studies

-

Antimicrobial Efficacy : A study demonstrated that Phenol, 2-(diphenylphosphinyl)- effectively inhibited the growth of pathogenic bacteria in vitro. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, showing significant antibacterial activity.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128 - Antifungal Activity : In another study focusing on fungal pathogens, the compound exhibited antifungal activity against Candida species with an MIC ranging from 16 to 32 µg/mL.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Phenol, 2-(diphenylphosphinyl)-, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Diphenylphosphino)phenol | Organophosphorus | Direct phosphino link; used extensively in coordination chemistry. |

| Triphenylphosphine | Phosphine derivative | Highly reactive; used as a ligand but lacks hydroxyl functionality. |

| 4-Bromo-2,6-bis-hydroxymethyl-phenol | Organophosphorus | Potential anticancer agent; shows different bioactivity profiles. |

Eigenschaften

IUPAC Name |

2-diphenylphosphorylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15O2P/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQDLMWMHRNMDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347815 | |

| Record name | 2-(Diphenylphosphoryl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16522-52-4 | |

| Record name | 2-(Diphenylphosphoryl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.